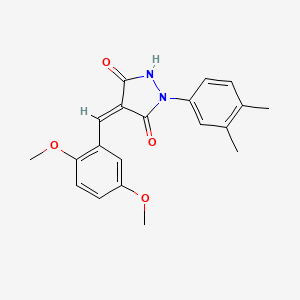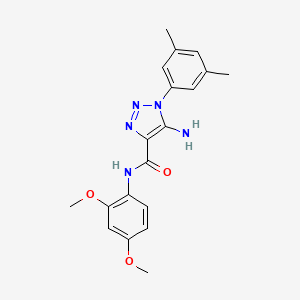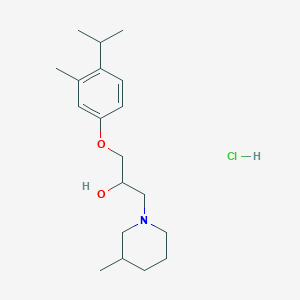![molecular formula C22H22N2O3S B5157870 N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
N-mesityl-4-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-4-[(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The synthesis of N-mesityl-4-[(phenylsulfonyl)amino]benzamide involves the use of various reagents and conditions that are carefully controlled to ensure the purity and yield of the final product.
Mecanismo De Acción
The mechanism of action of N-mesityl-4-[(phenylsulfonyl)amino]benzamide involves the inhibition of various enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteinases has been found to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-mesityl-4-[(phenylsulfonyl)amino]benzamide has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce bone resorption, and improve cognitive function. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-mesityl-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying enzyme function and inhibition. However, one of the limitations of using this compound is its potential toxicity, which must be carefully controlled in lab experiments.
Direcciones Futuras
There are various future directions for research on N-mesityl-4-[(phenylsulfonyl)amino]benzamide. One of the future directions is the development of this compound as a therapeutic agent for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action and its effects on various enzymes and pathways. Additionally, the synthesis of analogs of N-mesityl-4-[(phenylsulfonyl)amino]benzamide may lead to the development of more potent and selective inhibitors of enzymes.
Métodos De Síntesis
The synthesis of N-mesityl-4-[(phenylsulfonyl)amino]benzamide involves several steps that are carefully controlled to ensure the purity and yield of the final product. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with sodium nitrite and hydrochloric acid to form mesitylene diazonium chloride. The third step involves the reaction of mesitylene diazonium chloride with N-phenylsulfonamide to form N-mesityl-4-[(phenylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-mesityl-4-[(phenylsulfonyl)amino]benzamide has various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. Therefore, it has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-13-16(2)21(17(3)14-15)23-22(25)18-9-11-19(12-10-18)24-28(26,27)20-7-5-4-6-8-20/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPYMPXLXGELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(phenylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5157787.png)
![ethyl (2-{[({5-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B5157792.png)
![3-{4-[4-(6-carboxy-3-phenyl-2-quinoxalinyl)phenoxy]phenyl}-2-phenyl-6-quinoxalinecarboxylic acid](/img/structure/B5157801.png)



![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B5157833.png)
![1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5157838.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)

![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)